1-{5-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-4-(4-METHOXYPHENYL)PIPERAZINE
Overview
Description
1-{5-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-4-(4-METHOXYPHENYL)PIPERAZINE is a complex organic compound that belongs to the piperazine family Piperazines are a class of chemical compounds that contain a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
The synthesis of 1-{5-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-4-(4-METHOXYPHENYL)PIPERAZINE involves multiple steps and specific reaction conditions. The general synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine core is typically synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Ethanesulfonyl Group: The ethanesulfonyl group is introduced through a reaction with ethanesulfonyl chloride in the presence of a base.
Nitration of the Phenyl Ring: The nitrophenyl group is introduced by nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.
Methoxylation of the Phenyl Ring: The methoxyphenyl group is introduced through a reaction with methoxybenzene in the presence of a suitable catalyst.
Industrial production methods for this compound would involve scaling up these reactions while ensuring safety and efficiency. This may include the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-{5-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-4-(4-METHOXYPHENYL)PIPERAZINE undergoes various chemical reactions, including:
Substitution: The ethanesulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nitric acid, sulfuric acid, and various bases and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{5-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-4-(4-METHOXYPHENYL)PIPERAZINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{5-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-4-(4-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound is known to act as a nonselective serotonin receptor agonist, which means it can bind to and activate serotonin receptors in the brain . This interaction can lead to various physiological effects, including changes in mood, perception, and cognition. The compound may also inhibit the reuptake of monoamine neurotransmitters, further enhancing its effects on the central nervous system .
Comparison with Similar Compounds
1-{5-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-4-(4-METHOXYPHENYL)PIPERAZINE can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)piperazine: This compound is similar in structure but lacks the ethanesulfonyl and nitrophenyl groups.
1-(2-Methoxyphenyl)piperazine: This compound has a similar methoxyphenyl group but differs in the position of the methoxy group.
1-(4-Nitrophenyl)piperazine: This compound contains a nitrophenyl group but lacks the ethanesulfonyl and methoxyphenyl groups.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
1-[5-(4-ethylsulfonylpiperazin-1-yl)-2-nitrophenyl]-4-(4-methoxyphenyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O5S/c1-3-34(31,32)27-16-14-25(15-17-27)20-6-9-22(28(29)30)23(18-20)26-12-10-24(11-13-26)19-4-7-21(33-2)8-5-19/h4-9,18H,3,10-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFUTHHRVZFRKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCN(CC3)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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